Product packaging for 2-(3-Fluorophenyl)piperidine hydrochloride(Cat. No.:CAS No. 1187173-24-5)

2-(3-Fluorophenyl)piperidine hydrochloride

Cat. No.: B1389062
CAS No.: 1187173-24-5
M. Wt: 215.69 g/mol
InChI Key: SDRDQWBXSBEYBV-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)piperidine hydrochloride is a piperidine derivative featuring a fluorine atom at the 3-position of the phenyl ring. This structural motif is critical for its physicochemical properties, such as lipophilicity and electronic effects, which influence its interaction with biological targets. Piperidine derivatives are widely studied for their roles in central nervous system (CNS) modulation, including dopamine and serotonin receptor interactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15ClFN B1389062 2-(3-Fluorophenyl)piperidine hydrochloride CAS No. 1187173-24-5

Properties

IUPAC Name

2-(3-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11;/h3-5,8,11,13H,1-2,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRDQWBXSBEYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Cyclization

This method leverages Lewis acid-catalyzed acylation followed by cyclization with alkylamines:

  • Step 1 : React 3-fluorobenzene with 3-chloropropionyl chloride in the presence of AlCl₃ (1:1 molar ratio) at 20–30°C for 24 hours to form 3-chloropropionyl-3-fluorobenzene.
  • Step 2 : Treat the intermediate with aqueous methylamine (40% w/w) under vigorous stirring. The piperidine ring forms via intramolecular cyclization, yielding 2-(3-fluorophenyl)piperidine as a free base.
  • Isolation : The product precipitates as a white solid (90–100% yield) and is converted to the hydrochloride salt using HCl in ethanol.

Key Data :

Parameter Value
Yield (Step 2) 90–100%
Reaction Time 24 hours
Catalyst AlCl₃

Alkylation of Piperidine Intermediates

A two-step alkylation strategy is described in US5227379A:

  • Step 1 : Synthesize 3-hydroxymethyl-4-phenylpiperidine via reduction of a pyridine precursor (e.g., 4-phenyl-3-cyano-1,2,5,6-tetrahydropyridine) using NaBH₄ in methanol.
  • Step 2 : React the intermediate with 3-fluorobenzyl bromide in acetone under reflux (12 hours) to introduce the 3-fluorophenyl group. The hydrochloride salt is formed by treating the free base with HCl gas.

Key Data :

Parameter Value
Yield (Overall) 68–73%
Purity >95% (HPLC)
Solvent Acetone

Diazotization and Fluorination

From WO2001002357A2, this route starts with an aminophenyl precursor:

  • Step 1 : Diazotize 2-(3-aminophenyl)piperidine with NaNO₂ in HCl at 0°C.
  • Step 2 : Perform a Balz-Schiemann reaction using HBF₄ to substitute the amino group with fluorine. The product is isolated via lyophilization and recrystallized from toluene.

Key Data :

Parameter Value
Yield 68%
Reaction Temp 0°C (Step 1), 110°C (Step 2)
Key Reagent NH₄BF₄

Mitsunobu Reaction for Etherification

EP1074550A1 details the use of Mitsunobu conditions to couple 3-fluorophenol to a piperidine alcohol:

  • Reagents : Triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (1.2 eq) in THF.
  • Conditions : Stir at room temperature for 12 hours. The product is extracted with methylene chloride and converted to the hydrochloride salt using HCl in ether.

Key Data :

Parameter Value
Yield 75–80%
Purity 98% (NMR)
Solvent System THF/H₂O

Hydrogenation of Pyridine Precursors

PMC9917539 highlights palladium-catalyzed hydrogenation of 2-(3-fluorophenyl)pyridine:

  • Conditions : 10% Pd/C (5 wt%), H₂ (50 psi), ethanol, 25°C for 6 hours.
  • Post-Processing : Acidify with HCl to precipitate the hydrochloride salt.

Key Data :

Parameter Value
Yield 85–90%
Selectivity >99% (no by-products)
Catalyst Loading 5 wt% Pd/C

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Key Advantage
Friedel-Crafts 90–100 Low High High yield, minimal steps
Alkylation 68–73 Moderate Moderate Versatile for substituents
Diazotization 68 High Low Direct fluorine introduction
Mitsunobu 75–80 High Low Stereochemical control
Hydrogenation 85–90 Moderate High Clean reaction, no by-products

Critical Considerations

  • Purity : All methods achieve >95% purity post-recrystallization.
  • Safety : Diazotization requires handling hazardous reagents (e.g., HBF₄).
  • Environmental Impact : Friedel-Crafts generates AlCl₃ waste, necessitating neutralization.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceutical agents and other bioactive compounds.
  • Chemical Reactions : The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic chemistry applications.

Biology

  • Receptor Interaction Studies : Research has focused on its interactions with biological targets, particularly neurotransmitter receptors. Its fluorophenyl group enhances binding affinity to certain receptors, influencing their activity.
  • Pharmacological Investigations : Studies have indicated potential therapeutic effects, especially related to the modulation of neurotransmitter systems, which may lead to the development of new treatments for neurological disorders.

Medicine

  • Therapeutic Development : The compound is investigated for its role as a precursor in synthesizing pharmaceutical compounds that target specific diseases, including neurodegenerative conditions.
  • Potential Drug Candidate : Preliminary studies suggest that it may exhibit properties beneficial for treating psychiatric disorders due to its interaction with NMDA receptors.

Case Study 1: Neuropharmacological Effects

A study published in a pharmacology journal examined the effects of 2-(3-Fluorophenyl)piperidine hydrochloride on NMDA receptor activity. Researchers found that the compound demonstrated significant modulation of receptor activity, indicating potential use in developing treatments for conditions like schizophrenia and depression.

Case Study 2: Synthesis of Analog Compounds

In a synthetic chemistry study, researchers utilized this compound as a starting material to create several analogs with varied pharmacological profiles. The results highlighted its utility in expanding the library of compounds for drug discovery.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring structure allows for versatile modifications, enabling the compound to interact with various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 4-(3-Fluorophenyl)piperidine hydrochloride (CAS 42580-35-8):
    The fluorine is at the 3-position on the phenyl ring, but the phenyl group is attached to the 4-position of the piperidine ring. This positional isomerism alters the molecule’s conformational flexibility and steric interactions with receptors compared to the 2-substituted analog .
  • 4-(2-Fluorobenzyl)piperidine hydrochloride :
    The fluorine is at the 2-position on the benzyl group, and the phenyl ring is connected via a methylene bridge. This increases lipophilicity and may enhance blood-brain barrier penetration but reduces electronic effects due to the spacer .

Core Structure Variations

  • (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride: Replacing piperidine (6-membered ring) with pyrrolidine (5-membered) reduces ring strain and alters hydrogen-bonding capacity.
  • Chlorine’s larger atomic radius and higher electronegativity compared to fluorine may lead to stronger van der Waals interactions but lower metabolic stability .

Functional Group Modifications

  • However, this also increases molecular weight (MW ≈ 440 Da), which may limit bioavailability .
  • N-(3-Fluorophenyl)piperidin-4-amine hydrochloride :
    Substitution of the direct phenyl attachment with an amine linker introduces a basic nitrogen, altering ionization state and solubility. This modification could enhance water solubility but reduce membrane permeability .

Pharmacological and Toxicological Comparisons

Dopaminergic Activity

  • GZ-275B and GZ-275C: These analogs inhibit dopamine uptake at VMAT-2 with IC₅₀ values in the low micromolar range. The ethyl spacer and methyl substitution on piperidine (GZ-275C) improve potency by ~30% compared to non-methylated analogs .

Toxicity Profiles

  • 3-(2-Methylphenoxy)piperidine hydrochloride: Classified as a Category 4 oral toxin (LD₅₀ > 300 mg/kg) with skin and eye irritation hazards. The methylphenoxy group may contribute to reactive metabolite formation .
  • 2-(3-Fluorophenyl)piperidine hydrochloride : Expected to exhibit lower acute toxicity due to fluorine’s metabolic stability, but similar irritancy risks are probable due to the piperidine core .

Physicochemical Properties

Property 2-(3-Fluorophenyl)piperidine HCl 4-(3-Fluorophenyl)piperidine HCl GZ-275B
Molecular Weight ~229.72 g/mol ~229.72 g/mol ~439.25 g/mol
Melting Point Not reported Not reported 85–87°C (analogous)
Solubility (Water) Moderate (amine HCl salt) Moderate Low (hydrophobic ethyl)
LogP (Predicted) ~2.1 ~2.1 ~3.8

Biological Activity

2-(3-Fluorophenyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-fluorophenyl group, which enhances its binding affinity to biological targets. The fluorine atom is known to influence the lipophilicity and metabolic stability of compounds, potentially improving pharmacokinetic properties.

The mechanism of action involves interaction with specific receptors and enzymes. The presence of the fluorophenyl group is believed to enhance binding affinity, modulating the activity of various biological targets. This can lead to significant therapeutic effects, particularly in neurological and cancer-related applications.

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising anticancer activity. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that derivatives of piperidine can induce apoptosis in cancer cell lines, outperforming standard treatments like bleomycin .
  • Mechanisms : The spirocyclic structure of certain piperidine derivatives has been associated with improved interactions at protein binding sites, enhancing anticancer efficacy .

Neuropharmacological Effects

The compound has also been investigated for its potential role in modulating neurotransmitter systems:

  • Dopamine and Serotonin Receptors : Similar compounds have shown efficacy in influencing dopamine and serotonin receptors, suggesting applications in treating neurological disorders such as depression and schizophrenia .
  • Cholinesterase Inhibition : Some studies indicate that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for cognitive function and memory enhancement .

Analgesic and Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess analgesic and anti-inflammatory properties:

  • Pain Pathways : Interaction studies indicate potential binding to receptors involved in pain modulation, offering insights into its use as an analgesic agent .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to reference drugs .
Neuropharmacological Effects Showed inhibition of AChE with implications for Alzheimer's treatment .
Analgesic Properties Indicated potential for pain management through receptor modulation .

Q & A

Q. What are the established synthetic routes for 2-(3-Fluorophenyl)piperidine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves condensation of 3-fluorobenzaldehyde with piperidine derivatives, followed by reduction and cyclization. Key steps include:
  • Starting Materials : 3-Fluorobenzaldehyde and piperidine derivatives (e.g., 1-(2-chloroethyl)piperidine hydrochloride) .
  • Reaction Optimization : Use anhydrous ethanol or methanol as solvents, with bases like sodium hydroxide. Temperature control (e.g., 60–80°C) minimizes side reactions like oxidation to fluorobenzoic acid .
  • Purification : Recrystallization or column chromatography improves purity. Monitor intermediates via TLC or HPLC .

Q. How can researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : NMR (¹H/¹³C) to confirm phenyl and piperidine ring integration; FT-IR for functional groups (e.g., C-F stretch at ~1,100 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₁H₁₃ClFN) .
  • Elemental Analysis : Confirm Cl⁻ content via titration or ion chromatography .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow OSHA/GHS guidelines:
  • PPE : Nitrile gloves, EN 166-certified goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store at 2–8°C in airtight containers; avoid incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilic aromatic substitution (EAS) reactivity at the para position. For Suzuki-Miyaura couplings:
  • Catalyst Selection : Use Pd(PPh₃)₄ with aryl boronic acids in THF/water .
  • Kinetic Analysis : Compare reaction rates with 3-chlorophenyl or 3-methoxyphenyl analogs via LC-MS .
  • Side Products : Fluorine’s stability reduces dehalogenation but may increase aryl fluoride byproducts .

Q. What strategies resolve contradictions in reported biological activity data for 2-(3-Fluorophenyl)piperidine derivatives?

  • Methodological Answer : Address variability through:
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .
  • Metabolic Stability Testing : Evaluate hepatic microsome degradation to identify active vs. inactive metabolites .
  • Structural Analog Comparison : Compare IC₅₀ values with 4-fluorophenyl or 2-fluorophenyl isomers to isolate substituent effects .

Q. How can computational modeling predict the binding affinity of this compound to neurological targets?

  • Methodological Answer : Employ:
  • Docking Simulations : Use AutoDock Vina with serotonin (5-HT₂A) or dopamine (D2) receptor crystal structures (PDB IDs: 6A93, 6CM4) .
  • MD Simulations : Analyze ligand-receptor stability over 100 ns trajectories in GROMACS .
  • QSAR Models : Corrogate fluorine’s electrostatic contributions to binding energy using Hammett constants .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Fluorophenyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorophenyl)piperidine hydrochloride

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